N-[4-(carbamoylmethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
This compound features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 4 linked to a 4-(carbamoylmethyl)phenyl group. Its molecular formula is C20H17ClN3O3, with a molecular weight of 394.82 g/mol.
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-11-17(18(23-26-11)14-4-2-3-5-15(14)20)19(25)22-13-8-6-12(7-9-13)10-16(21)24/h2-9H,10H2,1H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBKMJJFVYNXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(carbamoylmethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C18H15ClN4O3
- Molecular Weight : 370.8 g/mol
- CAS Number : 946241-73-2
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular processes. While detailed mechanisms specific to this compound are not extensively documented, similar oxazole derivatives have been shown to influence pathways related to cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that the compound has notable biological activities, particularly in the following areas:
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human tumor cells such as HeLa and CEM T-lymphocytes .
- Inhibition of Enzymatic Activity : The compound could potentially inhibit enzymes involved in cancer metabolism or other pathological processes. For example, analogs of oxazole derivatives have been identified as potent inhibitors of acid ceramidase (AC), which is implicated in cancer progression .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various strains of bacteria and fungi, suggesting a broader therapeutic potential beyond oncology .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Observed Effect | Reference |
|---|---|---|---|
| Cytotoxicity | HeLa Cells | IC50 ~ 1.9 - 4.4 μM | |
| Enzyme Inhibition | Acid Ceramidase | Potent inhibitor | |
| Antimicrobial Activity | Various Microorganisms | Moderate activity |
Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of related compounds on HeLa cells, several derivatives were tested for their IC50 values. The most potent derivative showed significant inhibition at low concentrations, indicating the potential for further development into anticancer agents .
Case Study 2: Enzyme Inhibition Profile
A series of oxazole derivatives were synthesized and screened for their ability to inhibit AC. The results indicated that modifications to the oxazole structure could enhance inhibitory potency, providing insights into structure-activity relationships that could inform future drug design efforts .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Key Substituents
a. 3-(2-Chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 595570-83-5)
- Molecular Formula : C19H14ClN3O2 (351.79 g/mol).
- Key Difference: Replaces the carbamoylmethyl group with a cyanomethyl substituent.
- Lower molecular weight may enhance absorption but reduce metabolic stability compared to the parent compound .
b. 3-(2-Chlorophenyl)-5-methyl-N-(4-(N-methylacetamido)phenyl)isoxazole-4-carboxamide (CAS 349613-25-8)
- Molecular Formula : C20H17ClN3O3 (394.82 g/mol).
- Key Difference : Substitutes carbamoylmethyl with N-methylacetamido , a bulkier, more lipophilic group.
- Implications: Increased steric bulk may hinder target binding but enhance metabolic stability via reduced cytochrome P450 interactions.
c. 3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide (CAS 866050-87-5)
- Molecular Formula : C18H11Cl2F3N2O2S (443.25 g/mol).
- Key Difference : Features a 2,6-dichlorophenyl group and trifluoromethylsulfanyl substituent.
- The sulfanyl group increases lipophilicity, which may affect bioavailability .
d. 3-(2-Chlorophenyl)-5-methyl-N-[4-(dimethylamino)phenyl]-1,2-oxazole-4-carboxamide
- Molecular Formula : C19H17ClN3O2 (362.81 g/mol).
- Key Difference: Contains a dimethylamino group instead of carbamoylmethyl.
- Implications: The electron-donating dimethylamino group increases solubility in acidic environments (via protonation) but may accelerate metabolic degradation through N-demethylation .
Physicochemical Properties
| Compound (CAS) | Molecular Weight (g/mol) | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Parent Compound | 394.82 | ~3.1 | 2 | 5 |
| 595570-83-5 (Cyanomethyl) | 351.79 | ~2.8 | 1 | 5 |
| 349613-25-8 (N-methylacetamido) | 394.82 | ~3.5 | 2 | 6 |
| 866050-87-5 (CF3S) | 443.25 | ~4.2 | 1 | 5 |
| Dimethylamino derivative | 362.81 | ~2.5 | 1 | 4 |
*Estimated logP values based on substituent contributions.
- Carbamoylmethyl (Parent): Balances moderate lipophilicity (logP ~3.1) with hydrogen-bonding capacity (2 donors, 5 acceptors), favoring both solubility and membrane permeability.
- Cyanomethyl: Lower logP (~2.8) suggests improved aqueous solubility but reduced cellular uptake.
- N-methylacetamido : Higher logP (~3.5) may enhance tissue penetration but risk off-target binding.
Pharmacological Implications
- Target Binding: The parent compound’s carbamoylmethyl group may engage in hydrogen bonding with polar residues (e.g., serine, tyrosine) in enzyme active sites. Cyanomethyl and CF3S analogs likely rely more on hydrophobic interactions due to reduced polarity.
- Metabolic Stability: N-methylacetamido and CF3S groups resist oxidative metabolism, extending half-life. Dimethylamino derivatives are prone to demethylation, increasing clearance rates .
- Toxicity: Cyanomethyl groups may release cyanide under metabolic stress, raising safety concerns. Trifluoromethylsulfanyl substituents could accumulate in lipid-rich tissues, necessitating toxicity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
